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molecular formula C16H16 B1605522 1-Methyl-3-phenylindan CAS No. 6416-39-3

1-Methyl-3-phenylindan

Cat. No. B1605522
M. Wt: 208.3 g/mol
InChI Key: JHIDJKSBZPNVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998894

Procedure details

A mixture of 90 parts of styrene, 230 parts of o-chlorostyrene and 70 parts of o-chloroethylbenzene is added to 700 parts of 92 per cent strength by weight phosphoric acid at 35° to 40° C over 5 hours, whilst stirring vigorously. The mixture is stirred for a further 2 hours at 35° to 40° C and the organic phase is then separated off and washed with 200 parts of 3 per cent strength by weight sodium hydroxide solution. Fractional distillation at 10 mm Hg gives 25.5 parts of 1-methyl-3-phenylindan, 108 parts of 1-methyl-3-(o-chloro)-phenylindan (b.p. 165° to 168° C (10 mm), nD25 : 1.5890) and 4.5 parts of 1-methyl-3-(o-chloro)-phenyl-7-chloroindan (b.p. 195° to 200° C (10 mm)).
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
92
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.ClC1C=CC=CC=1C=C.Cl[CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.P(=O)(O)(O)O>>[CH3:19][CH:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:1]1

Inputs

Step One
Name
90
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC1=CC=CC=C1
Step Two
Name
92
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 2 hours at 35° to 40° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic phase is then separated off
WASH
Type
WASH
Details
washed with 200 parts of 3 per cent strength by weight sodium hydroxide solution
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation at 10 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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